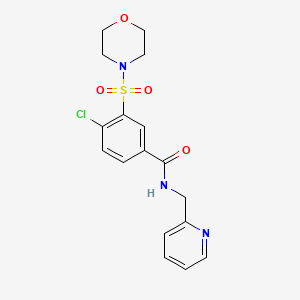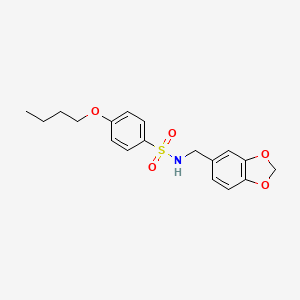![molecular formula C23H17N3O6S B4585158 1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 5999-47-3](/img/structure/B4585158.png)
1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
The compound is a derivative of the pyrimidine class, a heterocyclic aromatic compound similar to pyridine. Pyrimidine derivatives have been extensively studied for their biological activities and are found in many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves the condensation of various aldehydes with barbituric acid or thiobarbituric acid to form a wide range of substituted pyrimidines. Studies by Asiri & Khan (2010) and others have developed methodologies for synthesizing pyrimidine derivatives through condensation reactions, highlighting the versatility of this compound's synthesis (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been characterized using various spectroscopic techniques. X-ray crystallography provides detailed insights into the compound's crystal structure, confirming the presence of the thioxodihydro pyrimidine core and substituents' positions. Studies like the one by Zhao et al. (2009) use ab initio calculations and spectroscopic methods to elucidate the molecular structure and confirm the synthesized compound's identity (Zhao et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to their rich electron structure. Kinoshita et al. (1992) explored the nucleophilic reactions of bromosubstituted pyrimidine derivatives, demonstrating the reactivity of these compounds toward different nucleophiles and their potential for further functionalization (Kinoshita et al., 1992).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pyrimidine derivatives are synthesized through various methods, involving the coupling of different diazotised bases to furnish compounds with considerable activity against micro-organisms (Nigam, Saharia, & Sharma, 1981). These syntheses explore the chemical flexibility and reactivity of the pyrimidine core, essential for developing new compounds with potential applications in medicinal chemistry and material science.
- The crystal structure and molecular recognition studies of bis-pyrimidine compounds reveal significant insights into the non-bonding interactions and potential for molecular recognition, highlighting the importance of pyrimidine derivatives in designing compounds with specific biological or chemical properties (Roy et al., 2014).
Antimicrobial and Antiviral Applications
- Some pyrimidine derivatives exhibit antimicrobial properties, as seen in the synthesis of substituted 1,8-Dioxodecahydroacridines, demonstrating broad-spectrum pharmacological activity including antimicrobial effects (Shchekotikhin, Nikolaeva, Shub, & Kriven’ko, 2001). This suggests the potential of pyrimidine derivatives in addressing bacterial infections.
- The exploration of 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines shows varying levels of antiviral activity, with some compounds demonstrating significant inhibitory effects on retrovirus replication in cell culture, indicating potential applications in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Material Science and Molecular Structure
- The formation of greenish metal-lustrous organic crystals from related compounds demonstrates unique physical properties that could be valuable in material science applications, particularly in developing new materials with specific optical properties (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
Propiedades
IUPAC Name |
(5Z)-1-(3-ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6S/c1-2-31-15-7-5-6-14(12-15)25-22(28)18(21(27)24-23(25)33)13-16-10-11-20(32-16)17-8-3-4-9-19(17)26(29)30/h3-13H,2H2,1H3,(H,24,27,33)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYZXVVNVOMYKU-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365423 | |
| Record name | STK853496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5999-47-3 | |
| Record name | STK853496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585090.png)

![1-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-1-pyridin-3-ylethanol](/img/structure/B4585117.png)
![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4585121.png)
![3-(2-ethoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4585127.png)

![3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585142.png)
![7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585150.png)
![4-[2-(2,5-dichlorophenoxy)propanoyl]morpholine](/img/structure/B4585161.png)


![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)
![2-(4-chlorophenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585192.png)